
2,5-Dichlorophenol hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorophenol hydrate is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O·H2O. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its phenolic odor and is typically found in a crystalline or powder form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dichlorophenol hydrate can be synthesized through several methods. One common method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide (H2O2) as the oxidant. In this process, iron powder is used as a catalyst, and acetic acid serves as the solvent. The optimal reaction conditions include a reaction temperature of 60°C and a reaction time of 2.5 hours .
Another method involves a multi-step process starting with the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation reaction using a peroxide to yield 2,5-dichlorobenzene acetate, which is subsequently hydrolyzed to produce 2,5-dichlorophenol .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The direct oxidation method using hydrogen peroxide is favored due to its simplicity and efficiency. The process parameters are carefully controlled to maximize the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichlorophenol hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can yield chlorinated cyclohexanols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorophenol hydrate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: Used in studies related to enzyme inhibition and microbial activity.
Medicine: Investigated for its potential use in developing antimicrobial agents.
Industry: Employed in the production of herbicides, disinfectants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,5-Dichlorophenol hydrate involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also disrupt microbial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
2,5-Dichlorophenol hydrate can be compared with other dichlorophenols, such as:
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
This compound is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain industrial and research applications where other dichlorophenols may not be as effective .
Eigenschaften
CAS-Nummer |
848169-94-8 |
|---|---|
Molekularformel |
C6H6Cl2O2 |
Molekulargewicht |
181.01 g/mol |
IUPAC-Name |
2,5-dichlorophenol;hydrate |
InChI |
InChI=1S/C6H4Cl2O.H2O/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H;1H2 |
InChI-Schlüssel |
TYFANTCBQNOQBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)O)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


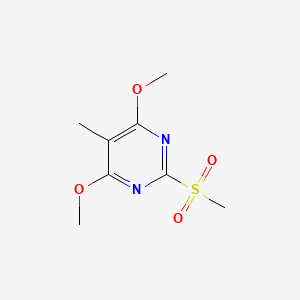
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
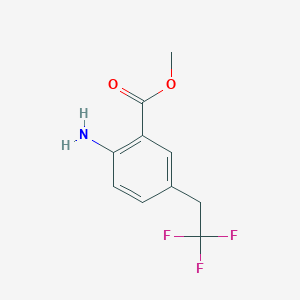
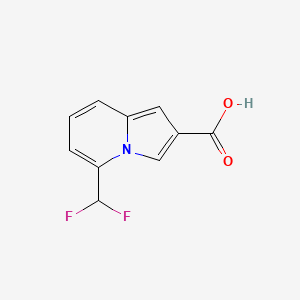

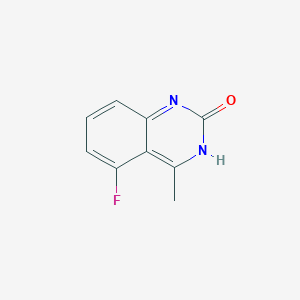
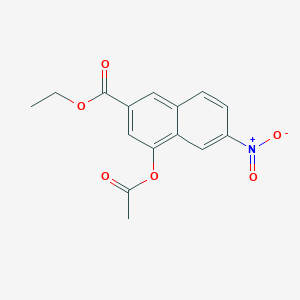
![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
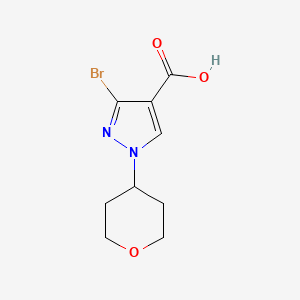
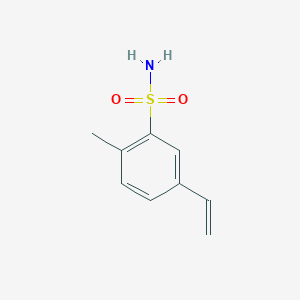
![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)
